(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride
Overview
Description
(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride is a useful research compound. Its molecular formula is C6H13Cl2N3O and its molecular weight is 214.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of ®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride, also known as D-Histidinol dihydrochloride, is the enzyme Histidinol dehydrogenase . This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the biosynthesis of L-histidine .
Mode of Action
D-Histidinol dihydrochloride interacts with its target, Histidinol dehydrogenase, by undergoing sequential NAD-dependent oxidations . The compound is converted to L-histidinaldehyde and then to L-histidine . This process is catalyzed by Histidinol dehydrogenase .
Biochemical Pathways
The action of D-Histidinol dihydrochloride affects the histidine biosynthesis pathway . This pathway converts 5-phospho-ribosyl 1-pyrophosphate to L-histidine in 10 enzymatic reactions . The last two steps of this pathway, which involve the conversion of L-histidinol to L-histidine, are catalyzed by the enzyme Histidinol dehydrogenase .
Pharmacokinetics
It is known that the compound is a potent and reversible inhibitor of protein synthesis in cultured human cells .
Result of Action
The molecular and cellular effects of D-Histidinol dihydrochloride’s action include the inhibition of protein synthesis in cultured human cells . This is achieved by decreasing the activation of histidine .
Properties
IUPAC Name |
(2R)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCAFNBBXRWXQA-ZJIMSODOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487231 | |
Record name | (+)-beta-Aminoimidazole-4-propanol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75614-84-5 | |
Record name | (+)-beta-Aminoimidazole-4-propanol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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